Poliglecaprone
Overview
Description
Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .
Preparation Methods
Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .
In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .
Chemical Reactions Analysis
Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .
Scientific Research Applications
Poliglecaprone has a wide range of applications in scientific research and medicine. It is primarily used in the production of absorbable sutures, which are employed in various surgical procedures, including general surgery, orthopedic surgery, pediatric surgery, and gynecological surgery . The polymer’s biocompatibility and predictable absorption rate make it an excellent choice for wound closure and tissue approximation .
In addition to its use in sutures, this compound is also utilized in the development of drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .
Comparison with Similar Compounds
Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .
Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .
Similar Compounds
- Polydioxanone
- Polyglactin 910
- Polypropylene
- Polyamide
This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .
Properties
CAS No. |
41706-81-4 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |
InChI Key |
SCRCZNMJAVGGEI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Canonical SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Synonyms |
glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |
Origin of Product |
United States |
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